molecular formula C27H28FNO4 B11394760 2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-fluorophenyl)ethyl]acetamide

2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-fluorophenyl)ethyl]acetamide

Cat. No.: B11394760
M. Wt: 449.5 g/mol
InChI Key: MRQVRMXEIAXNHX-UHFFFAOYSA-N
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Description

2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-fluorophenyl)ethyl]acetamide is a complex organic compound with a unique structure that combines elements of furochromen and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-fluorophenyl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors

    Formation of the Furochromen Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromen ring system.

    Introduction of tert-Butyl and Dimethyl Groups: These groups are introduced through alkylation reactions using tert-butyl halides and dimethyl sulfate, respectively.

    Attachment of the Acetamide Moiety: The final step involves the reaction of the furochromen derivative with 2-(2-fluorophenyl)ethylamine in the presence of coupling agents like EDCI or DCC to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-fluorophenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Materials Science: Its furochromen core can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-fluorophenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-Butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
  • tert-Butyl-3-methoxy-5,5-dimethyl-7-oxo-heptanoate

Uniqueness

Compared to similar compounds, 2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-fluorophenyl)ethyl]acetamide stands out due to its unique combination of the furochromen core and the acetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C27H28FNO4

Molecular Weight

449.5 g/mol

IUPAC Name

2-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[2-(2-fluorophenyl)ethyl]acetamide

InChI

InChI=1S/C27H28FNO4/c1-15-18-12-20-21(27(3,4)5)14-32-24(20)16(2)25(18)33-26(31)19(15)13-23(30)29-11-10-17-8-6-7-9-22(17)28/h6-9,12,14H,10-11,13H2,1-5H3,(H,29,30)

InChI Key

MRQVRMXEIAXNHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CC(=O)NCCC4=CC=CC=C4F

Origin of Product

United States

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